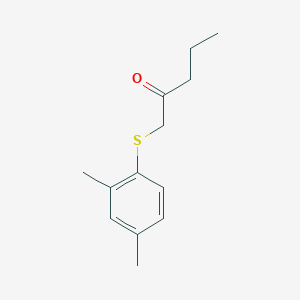![molecular formula C14H11FO B13492976 2'-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13492976.png)
2'-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of a fluoro group at the 2’ position, a methyl group at the 4’ position, and an aldehyde group at the 3 position of the biphenyl structure. The unique arrangement of these functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a fluoro-substituted phenylboronic acid and a methyl-substituted phenyl halide. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous-organic solvent mixture.
Introduction of the Aldehyde Group: The aldehyde group can be introduced via a formylation reaction using a Vilsmeier-Haack reagent, which is prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction is carried out under controlled temperature conditions to ensure selective formylation at the desired position.
Industrial Production Methods: Industrial production of 2’-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient large-scale production.
Types of Reactions:
Oxidation: The aldehyde group in 2’-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoro and methyl groups can participate in electrophilic aromatic substitution reactions. For example, nitration using nitric acid (HNO3) and sulfuric acid (H2SO4) can introduce nitro groups at specific positions on the biphenyl ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: HNO3 and H2SO4 for nitration, bromine (Br2) for bromination.
Major Products:
Oxidation: 2’-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 2’-Fluoro-4’-methyl-[1,1’-biphenyl]-3-methanol.
Substitution: 2’-Fluoro-4’-methyl-[1,1’-biphenyl]-3-nitro derivatives.
科学研究应用
2’-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials. Its unique functional groups allow for versatile chemical modifications.
Biology: The compound is used in the development of fluorescent probes and imaging agents due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials with specific properties.
作用机制
The mechanism of action of 2’-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde is primarily determined by its functional groups:
Aldehyde Group: The aldehyde group can form covalent bonds with nucleophiles, such as amino groups in proteins, leading to the formation of Schiff bases. This reactivity is exploited in the design of enzyme inhibitors and cross-linking agents.
Fluoro and Methyl Groups: These groups influence the compound’s electronic properties and reactivity, affecting its interactions with molecular targets. The fluoro group, in particular, can enhance binding affinity to specific enzymes or receptors.
相似化合物的比较
2-Fluoro-4-methylphenylboronic acid: Shares the fluoro and methyl substituents but lacks the biphenyl structure and aldehyde group.
4-Fluoro-4’-methylbiphenyl: Similar biphenyl structure with fluoro and methyl groups but without the aldehyde functionality.
2-Fluoro-4-methylbenzaldehyde: Contains the fluoro, methyl, and aldehyde groups but lacks the biphenyl core.
Uniqueness: 2’-Fluoro-4’-methyl-[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of its biphenyl core with fluoro, methyl, and aldehyde functional groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
属性
分子式 |
C14H11FO |
|---|---|
分子量 |
214.23 g/mol |
IUPAC 名称 |
3-(2-fluoro-4-methylphenyl)benzaldehyde |
InChI |
InChI=1S/C14H11FO/c1-10-5-6-13(14(15)7-10)12-4-2-3-11(8-12)9-16/h2-9H,1H3 |
InChI 键 |
VREPENKEOQCPKQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C2=CC=CC(=C2)C=O)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


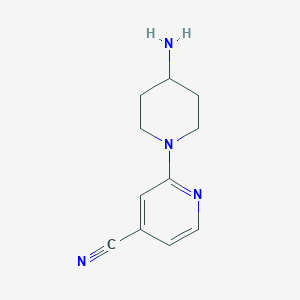
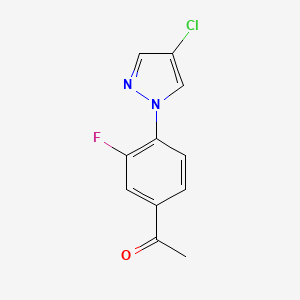
![Tert-butyl 3-[2-(aminooxy)-1,1-difluoroethyl]-3-methoxyazetidine-1-carboxylate](/img/structure/B13492913.png)
![1-benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium methyl sulfate](/img/structure/B13492918.png)
![Ethyl 2-fluoro-2-[1-(4-methoxyphenyl)ethenyl]pent-4-enoate](/img/structure/B13492924.png)
![2-[(3-Ethynylphenyl)amino]-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B13492932.png)
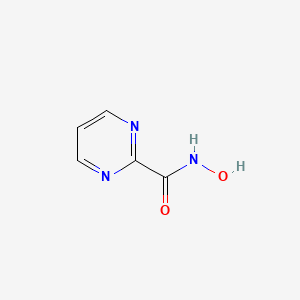
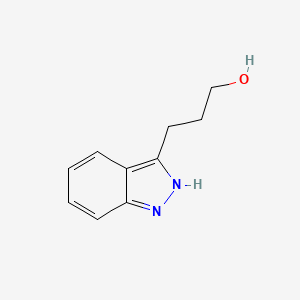
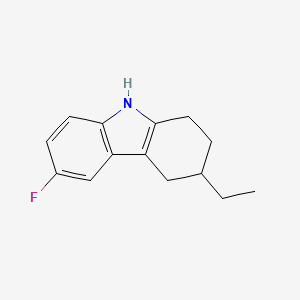
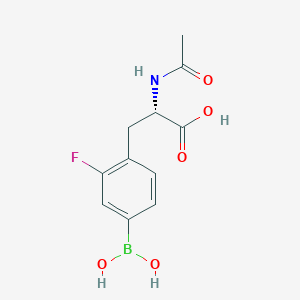
![Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492964.png)
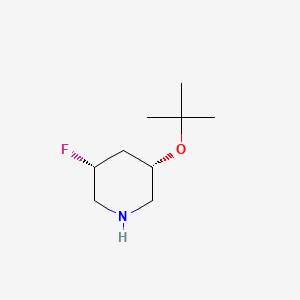
![4-(3-{[(Tert-butoxy)carbonyl]amino}propoxy)butanoic acid](/img/structure/B13492974.png)
